Methyl 2-(4-bromophenylethynyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11BrO2 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
methyl 2-[2-(4-bromophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)15-5-3-2-4-13(15)9-6-12-7-10-14(17)11-8-12/h2-5,7-8,10-11H,1H3 |
InChI Key |
MSOPCOOIAQPXMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 4 Bromophenylethynyl Benzoate
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed reactions are central to modern organic synthesis due to their efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netresearchgate.net For the construction of diarylalkynes like Methyl 2-(4-bromophenylethynyl)benzoate, these methods facilitate the precise formation of a bond between a C(sp²) hybridized carbon of an aryl halide and a C(sp) hybridized carbon of a terminal alkyne. rsc.org
Sonogashira Coupling Reactions
The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling a terminal alkyne with an aryl or vinyl halide. daneshyari.com In the context of synthesizing this compound, this typically involves the reaction between methyl 2-ethynylbenzoate and 1-bromo-4-iodobenzene (B50087) or, more commonly, between 4-bromophenylacetylene and a methyl 2-halobenzoate. The reaction is catalyzed by a palladium(0) complex and usually requires a copper(I) co-catalyst and an amine base. nih.gov
The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the copper(I) co-catalyst. The active catalyst is a Pd(0) species, which can be introduced directly, such as Pd(PPh₃)₄, or generated in situ from a more stable Pd(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂. organic-chemistry.org The copper(I) salt, typically CuI, acts as a co-catalyst that forms a copper acetylide intermediate, facilitating the crucial transmetalation step in the catalytic cycle. nih.gov
Optimization studies focus on finding the most effective combination of palladium source and copper co-catalyst to maximize yield and minimize side reactions, such as the undesirable Glaser-type homocoupling of the terminal alkyne. nih.gov While the Pd/Cu system is traditional, many modern protocols have been developed to be copper-free to avoid this side reaction and simplify purification. nih.gov
Below is a data table illustrating the effect of different palladium catalysts on the Sonogashira coupling of 4-bromobenzonitrile (B114466) with trimethylsilylacetylene (B32187), a reaction analogous to the synthesis of the target compound.
Table 1: Effect of Palladium Catalyst on a Model Sonogashira Reaction. Data is for the coupling of 4-bromobenzonitrile with trimethylsilylacetylene under microwave irradiation. researchgate.net
The ligands coordinated to the palladium center play a critical role in the catalyst's stability and reactivity. organic-chemistry.org Phosphine (B1218219) ligands are most common, with triphenylphosphine (B44618) (PPh₃) being a classic choice. organic-chemistry.org However, the development of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos), has significantly improved the efficiency of Sonogashira couplings, especially for less reactive aryl bromides and chlorides. researchgate.netresearchgate.net These ligands can accelerate the rate-limiting oxidative addition step and promote the reductive elimination step. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and activity. rsc.org
The selection of the ligand can influence reaction rates, catalyst loading, and substrate scope. The following table demonstrates how different ligands affect the yield of a decarboxylative coupling, a related process for forming diarylalkynes.
Table 2: Influence of Ligands on the Yield of a Palladium-Catalyzed Decarboxylative Diarylalkyne Synthesis. Reaction conditions involved Pd₂(dba)₃ as the catalyst source and TBAF as the base.
The choice of solvent and base is crucial for a successful Sonogashira reaction. The base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), serves two main purposes: it neutralizes the hydrogen halide byproduct formed during the reaction and facilitates the deprotonation of the terminal alkyne to form the reactive acetylide species. daneshyari.com Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are also used, particularly in copper-free protocols. researchgate.net
The solvent must be capable of dissolving the reactants and catalysts. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and amines, which can serve as both the base and the solvent. researchgate.netresearchgate.net The polarity of the solvent can significantly impact the reaction rate and yield. In recent years, "green" chemistry initiatives have led to the development of Sonogashira protocols in water, often using surfactants to create micelles that act as nanoreactors.
The table below presents a screening of various solvents and bases for a model Sonogashira reaction, highlighting their impact on product yield.
Table 3: Screening of Solvents and Bases for the Sonogashira Coupling of 4-bromobenzonitrile with trimethylsilylacetylene. Reactions were conducted with Pd(PPh₃)₂Cl₂ and CuI at 120°C. researchgate.net
The mechanism of the Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: one for palladium and one for copper.
The Palladium Cycle consists of three primary steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., methyl 2-bromobenzoate) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
Transmetalation : The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex, displacing the halide and forming an alkynylpalladium(II) complex.
Reductive Elimination : The newly formed complex undergoes reductive elimination, releasing the final diarylalkyne product (this compound) and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
The Copper Cycle involves:
Acetylide Formation : The terminal alkyne (e.g., 4-bromophenylacetylene) reacts with the Cu(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the original alkyne, facilitating its transfer to the palladium center. nih.gov
In copper-free Sonogashira variants, the mechanism is slightly different. The palladium complex itself must facilitate the deprotonation and activation of the alkyne before the coupling can occur, a process that is generally slower and may require stronger bases or more reactive ligands. daneshyari.com
Alternative C(sp)-C(sp2) Bond Formation Strategies
While Sonogashira coupling is the primary method for synthesizing unsymmetrical diarylalkynes, other C(sp)-C(sp²) bond-forming reactions exist, although they are more commonly applied in different contexts.
Cadiot-Chodkiewicz Coupling : This reaction is a powerful method for synthesizing unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. researchgate.net It is catalyzed by a copper(I) salt in the presence of an amine base. The key difference from Sonogashira coupling is the nature of the electrophile—a 1-haloalkyne instead of an aryl halide. Therefore, it is not a direct method for synthesizing this compound but is a related strategy for C(sp)-C(sp) bond formation. The reaction is often plagued by competing homocoupling side reactions.
Glaser Coupling : The Glaser coupling is one of the oldest methods for C(sp)-C(sp) bond formation and is used for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. The reaction is typically mediated by a copper(I) salt, a base, and an oxidant such as oxygen (air). A common variant is the Hay coupling, which uses a TMEDA complex of copper(I) chloride. Because it produces symmetrical dimers, the Glaser coupling is not suitable for the synthesis of unsymmetrical diarylalkynes like the target compound. It is often considered an undesirable side reaction in copper-catalyzed processes like the Sonogashira coupling. nih.gov
Precursor Synthesis and Functional Group Interconversions Leading to this compound
The assembly of the target molecule is contingent upon the efficient synthesis of two key aromatic fragments: an ortho-substituted methyl benzoate (B1203000) and a 4-bromophenyl acetylene (B1199291) derivative.
The synthesis of ortho-substituted methyl benzoates, such as methyl 2-halobenzoates, is a critical first step. These compounds serve as one of the primary building blocks for the subsequent cross-coupling reaction.
One of the most common methods for synthesizing methyl benzoates is through the Fischer esterification of the corresponding benzoic acids with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid or phosphoric acid. mdpi.com To avoid issues with harsh liquid acids, which can be corrosive and difficult to remove, solid acid catalysts have been developed. mdpi.com For instance, a titanium-zirconium solid acid has been shown to be effective in catalyzing the esterification of various substituted benzoic acids with methanol. mdpi.com The study highlighted that steric hindrance at the ortho position can decrease the reaction yield. mdpi.com
Another approach involves the carbonylation of aryl halides. For example, palladium complexes have been used to catalyze the alkoxycarbonylation of iodobenzene (B50100) to produce methyl benzoate. researchgate.net This method can be adapted for ortho-substituted aryl halides.
Table 1: Selected Catalytic Systems for Methyl Benzoate Synthesis
| Reaction Type | Substrate | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Benzoic Acid | Zr/Ti Solid Acid | Methanol, Reflux | High | mdpi.com |
| Esterification | Benzoic Acid | Sulfuric Acid | Methanol, Reflux | Good | mdpi.com |
The second key precursor is a phenyl ring bearing a bromine atom, which will ultimately be coupled to form the final product. The most direct method for preparing bromoarenes is through electrophilic aromatic bromination. nih.gov This reaction involves substituting a hydrogen atom on an aromatic ring with a bromine atom.
The choice of brominating agent and catalyst is crucial for achieving high regioselectivity, particularly for the para-position as required for the 4-bromophenyl moiety. Common brominating systems include molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine. nih.gov For electron-rich aromatic compounds, efficient and regioselective monobromination can be achieved using systems like lithium bromide with m-chloroperbenzoic acid as an oxidant or ammonium (B1175870) bromide with Oxone®. organic-chemistry.org The directing effects of existing substituents on the benzene (B151609) ring play a critical role in determining the position of the incoming bromine atom. libretexts.org
Table 2: Common Reagents for Electrophilic Aromatic Bromination
| Brominating Agent | Catalyst/Oxidant | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | None needed for activated rings | Activated Aromatics | Mild conditions, good selectivity. | nih.gov |
| Ammonium Bromide | Oxone® | Various Aromatics | Rapid, mild, and highly regioselective. | organic-chemistry.org |
| Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | General Aromatics | Classic, powerful brominating system. | libretexts.org |
The central carbon-carbon bond-forming step in the synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction. researchgate.netjk-sci.com This powerful reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) salts. jk-sci.com
The synthesis can proceed by coupling methyl 2-halobenzoate with (4-bromophenyl)acetylene. However, a more versatile and controlled strategy involves the use of a protected acetylene equivalent, such as trimethylsilylacetylene (TMSA). petraresearch.comwikipedia.org TMSA is a stable, easy-to-handle liquid that serves as a synthon for the ethynyl (B1212043) group, offering significant advantages over the direct use of hazardous acetylene gas. petraresearch.comorgsyn.org
A typical sequence using TMSA would involve:
Sonogashira Coupling: Reaction of an aryl halide (e.g., methyl 2-iodobenzoate (B1229623) or 1-bromo-4-iodobenzene) with TMSA. This is catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine). jk-sci.competraresearch.comnih.gov
Deprotection: Removal of the trimethylsilyl (B98337) (TMS) protecting group to reveal the terminal alkyne. This is typically accomplished under mild basic conditions, for instance, using potassium hydroxide (B78521) in methanol or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgharvard.edu
Second Sonogashira Coupling: The newly formed terminal alkyne is then coupled with the second aryl halide partner under similar Sonogashira conditions to yield the final diarylacetylene product.
This stepwise approach allows for the synthesis of unsymmetrical diarylacetylenes with high control. nih.gov The Sonogashira reaction is known for its tolerance of a wide variety of functional groups, making it suitable for late-stage synthesis on complex molecules. jk-sci.com
Table 3: Typical Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | NEt₃ | MeCN, THF | Room Temp - 353 K | jk-sci.comhes-so.ch |
| Pd(PPh₃)₄ | CuI | Et₂NH | MeCN, THF | Room Temp | jk-sci.com |
Continuous Flow and Scalable Synthesis Considerations
Transitioning the synthesis of this compound from laboratory-scale batches to larger, industrial-scale production requires careful consideration of process efficiency, safety, and scalability. Continuous flow chemistry offers significant advantages over traditional batch processing for reactions like the Sonogashira coupling. rsc.orgspringernature.comrsc.org
Advantages of Continuous Flow Synthesis:
Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous reagents. springernature.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and shorter reaction times.
Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration ("scaling out") or by using multiple reactors in parallel, which is often more straightforward than redesigning large-scale batch reactors. researchgate.net
Automation: Continuous flow systems are well-suited for automation, allowing for consistent product quality and reduced manual intervention.
For the Sonogashira coupling, a continuous flow setup would involve pumping solutions of the precursors, catalyst, and base through a heated tube or packed-bed reactor. nih.gov One of the primary challenges in scaling up palladium-catalyzed reactions is the removal of residual metal from the final product, which is critical in pharmaceutical applications. silicycle.com Heterogeneous catalysts, such as palladium single-atoms supported on nitrogen-doped carbon (Pd₁@NC), are being explored for flow applications to simplify catalyst separation and recycling. hes-so.chnih.gov
Life cycle assessment (LCA) can be used to guide the optimization of the reaction at scale, providing insights into potential environmental and economic benefits. hes-so.ch Computational fluid dynamics (CFD) can also be a valuable tool in designing and optimizing continuous flow reactors by simulating reaction conditions, thereby reducing the need for extensive experimentation. rsc.org While challenges such as reactor clogging due to solid precipitation can occur, these can often be addressed through careful reactor design and process optimization. springernature.com
Chemical Transformations and Reactivity of Methyl 2 4 Bromophenylethynyl Benzoate
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a cornerstone of the chemical reactivity of Methyl 2-(4-bromophenylethynyl)benzoate and its analogs. These reactions facilitate the construction of fused ring systems through the formation of new carbon-oxygen and carbon-carbon bonds, leading to valuable molecular architectures.
Formation of Isocoumarin (B1212949) Derivatives
The synthesis of isocoumarins, a class of naturally occurring lactones with diverse biological activities, is a prominent application of the cyclization of o-alkynylbenzoates like this compound. Various catalytic systems have been developed to achieve this transformation efficiently.
Acid-catalyzed cyclization provides a direct method for the synthesis of isocoumarins from o-alkynylbenzoates. While specific studies on this compound using polyphosphoric acid (PPA) are not extensively detailed in the available literature, the general mechanism involves the activation of the alkyne moiety by the acid catalyst. This activation facilitates the intramolecular nucleophilic attack of the ester carbonyl oxygen onto the alkyne, leading to the formation of a vinyl cation intermediate. Subsequent tautomerization and proton loss yield the stable isocoumarin ring system. The use of strong acids like PPA often requires elevated temperatures to drive the reaction to completion. The general transformation is illustrated by the cyclization of various functionalized diarylalkynes, which proceed under metal-free conditions using p-toluenesulfonic acid (PTSA) under microwave irradiation to afford 3-aryl-substituted isocoumarins in good yields. organic-chemistry.org
Palladium(II) catalysis offers a mild and highly regioselective route for the synthesis of isocoumarins from o-alkynylbenzoates through tandem annulation reactions. researchgate.net In a notable example, the reaction of o-alkynylbenzoates with methyl vinyl ketone, catalyzed by a palladium(II) species, affords isocoumarin derivatives bearing a 3-oxobutyl moiety at the C-4 position. researchgate.net This process is initiated by the Pd(II) catalyst and regenerates the active catalyst to complete the catalytic cycle without the need for a redox system. researchgate.net The reaction is lauded for being convenient, mild, and environmentally benign, providing moderate to high yields of the desired products. researchgate.net
The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, in a suitable solvent. The scope of the reaction is broad, accommodating various substituents on the aromatic rings of the o-alkynylbenzoate.
Table 1: Representative Examples of Palladium(II)-Catalyzed Annulation of o-Alkynylbenzoates with Methyl Vinyl Ketone
| Entry | R¹ | R² | Product | Yield (%) |
|---|---|---|---|---|
| 1 | C₆H₅ | CH₃ | 4-(3-oxobutyl)-3-phenyl-1H-isochromen-1-one | 85 |
| 2 | 4-MeC₆H₄ | CH₃ | 4-(3-oxobutyl)-3-(p-tolyl)-1H-isochromen-1-one | 82 |
| 3 | 4-MeOC₆H₄ | CH₃ | 3-(4-methoxyphenyl)-4-(3-oxobutyl)-1H-isochromen-1-one | 78 |
| 4 | 4-ClC₆H₄ | CH₃ | 3-(4-chlorophenyl)-4-(3-oxobutyl)-1H-isochromen-1-one | 88 |
Data is representative of the general class of o-alkynylbenzoates as detailed in the cited literature.
The mechanism of the palladium(II)-catalyzed tandem annulation of o-alkynylbenzoates with methyl vinyl ketone is proposed to proceed through a series of well-defined steps. Initially, the palladium(II) catalyst coordinates to the alkyne of the o-alkynylbenzoate, activating it for intramolecular nucleophilic attack by the ester carbonyl oxygen. This forms a vinylpalladium intermediate. Subsequently, methyl vinyl ketone inserts into the carbon-palladium bond. The final steps involve reductive elimination and regeneration of the Pd(II) catalyst, yielding the isocoumarin product. Mechanistic investigations, including deuterium-labeling experiments, have been conducted on related palladium-catalyzed cyclization reactions to elucidate the intricate steps of the catalytic cycle, which can sometimes involve unexpected cascades like metal migration. researchgate.netnih.gov
Radical-Mediated Cyclizations and Cascade Reactions
Radical-mediated cyclizations offer an alternative pathway to complex molecular scaffolds from o-alkynylbenzoates. These reactions are typically initiated by a radical species that adds to the alkyne, triggering a cascade of events leading to the cyclized product. While specific studies on this compound are limited, the reactivity of the broader class of 2-alkynylbenzoates suggests its potential as a substrate in such transformations. nih.gov
Photoinduced electron transfer (PET) processes represent a powerful tool in modern organic synthesis for the generation of radical ions, which can then undergo a variety of chemical transformations, including cyclization. nih.gov In the context of o-alkynylbenzoates, PET can be initiated by irradiating a solution of the substrate in the presence of a photosensitizer. The excited photosensitizer can then engage in single electron transfer with the o-alkynylbenzoate, generating a radical ion. This reactive intermediate can then undergo intramolecular cyclization. Light-driven carboxylative cyclization reactions of o-ethynyl aryl bromides with CO₂ have been developed to selectively produce isocoumarins, highlighting the utility of photo-promoted cyclization processes. nih.gov
Organic Dye Photocatalysis in Cascade Transformations
Organic dyes have become a significant class of photoredox catalysts, capable of initiating complex chemical reactions using visible light. These catalysts can facilitate cascade transformations, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. In the context of a substrate like this compound, photocatalysis can generate reactive intermediates that lead to the formation of heterocyclic systems.
The process typically involves the organic dye absorbing light to reach an excited state, from which it can engage in either single-electron transfer (SET) or energy transfer processes with the substrate or other reagents in the mixture. For a molecule containing an alkyne and an aryl halide, a potential cascade could be initiated by the photocatalytic generation of an aryl radical from the C-Br bond. This radical could then undergo an intramolecular cyclization onto the alkyne, followed by subsequent reaction steps to yield polycyclic aromatic structures. While specific studies on this compound are not detailed, related photocatalytic cascade reactions have been used to synthesize fine chemicals, particularly heterocyclic compounds, by integrating photooxidation with condensation or cyclization steps.
Role of Ethynylbenziodoxolone (EBX) Reagents
Ethynylbenziodoxolone (EBX) reagents are hypervalent iodine compounds that serve as powerful and versatile electrophilic alkyne-transfer agents. They are widely used for the alkynylation of a range of nucleophiles, including carbon, nitrogen, sulfur, and phosphorus nucleophiles. The reactivity of EBX reagents is central to the metal-free synthesis of substituted alkynes under mild conditions.
The general mechanism of EBX reagents involves the transfer of the alkyne group to a nucleophile. While these reagents are primarily used to introduce an alkyne moiety, their chemistry highlights the advanced strategies available for manipulating alkyne structures in modern organic synthesis. For a molecule that already possesses an internal alkyne, such as this compound, direct reaction with EBX reagents is less common. However, the principles of hypervalent iodine chemistry are broadly applicable for activating molecules for further transformations.
Synthesis of Other Fused Heterocyclic Systems
The ortho-alkynyl ester motif present in this compound is a well-established precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These transformations can be promoted by transition metals, acids, or bases, leading to the formation of isocoumarins, isoquinolones, and other related polycyclic structures.
A common strategy involves a domino reaction where an intermolecular coupling is followed by an intramolecular cyclization. For instance, a process analogous to the Sonogashira coupling on a related substrate, such as an alkyl 2-(2-bromophenoxy)acetate, with a terminal alkyne can be followed by a spontaneous intramolecular carbanion-yne cyclization to furnish 2,3-disubstituted benzo[b]furans. organic-chemistry.org Similarly, the ester and alkyne groups in this compound can participate in cyclization reactions to form oxygen-containing heterocycles. The synthesis of aromatic heterocycles from versatile precursors like aryl ketones or esters is a cornerstone of medicinal chemistry, enabling access to a wide variety of functionalized scaffolds. nih.govmdpi.com
Further Cross-Coupling Reactions at the Aryl Bromide Position
The aryl bromide moiety in this compound is a key functional group for introducing additional complexity through various palladium-catalyzed cross-coupling reactions. This allows for the extension of the molecular framework by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Biaryl Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. nih.gov The aryl bromide position of this compound is an excellent electrophilic partner for this reaction, allowing for the synthesis of a wide range of biaryl derivatives. The reaction is valued for its mild conditions and tolerance of diverse functional groups. nih.govrsc.org
The reaction is typically carried out using a palladium catalyst such as Pd(OAc)₂, Pd(PPh₃)₄, or preformed palladacycles, along with a phosphine (B1218219) ligand and a base like K₂CO₃, Cs₂CO₃, or K₃PO₄. A variety of aryl and heteroaryl boronic acids or their esters can be coupled at the bromide position, providing access to complex molecular architectures. nih.govrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Yields are representative for Suzuki-Miyaura couplings of similar aryl bromides and are presented for illustrative purposes. nih.govrsc.org
Heck and Sonogashira Coupling Extensions
The reactivity of the aryl bromide can be further extended through other palladium-catalyzed reactions such as the Heck and Sonogashira couplings.
The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. organic-chemistry.org This reaction provides a powerful method for C-C bond formation and is typically carried out with a palladium catalyst in the presence of a base. organic-chemistry.orgrsc.orgresearchgate.net The reaction demonstrates good functional group tolerance and can proceed under various conditions, including mechanochemical ball-milling. beilstein-journals.org
The Sonogashira coupling allows for the reaction of the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org This would result in a product containing two alkyne units, a diarylacetylene, and a benzoate (B1203000) ester. The reaction is generally co-catalyzed by palladium and copper(I) salts in the presence of an amine base. researchgate.netlibretexts.org Copper-free versions of the Sonogashira coupling have also been developed to avoid the homocoupling of terminal alkynes. libretexts.org The reactivity order for halides in Sonogashira coupling is typically I > OTf > Br >> Cl. wikipedia.org
Table 2: Heck and Sonogashira Coupling Partners
These represent common coupling partners and catalyst systems for the respective reactions on aryl bromides. organic-chemistry.orglibretexts.orgrsc.org
Chan-Lam Cross-Coupling in Related Systems
The Chan-Lam coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, typically by coupling an arylboronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol. organic-chemistry.org This reaction is advantageous as it can often be performed at room temperature and open to the air. organic-chemistry.org
To apply Chan-Lam type chemistry to the aryl bromide position of this compound, a two-step sequence would be necessary. First, the aryl bromide would need to be converted into an organoboron derivative, such as a boronic acid or boronic ester. This can be achieved through a Miyaura borylation reaction or via lithium-halogen exchange followed by quenching with a borate (B1201080) ester. The resulting arylboronic acid derivative could then undergo a Chan-Lam coupling with various amines or alcohols to form C-N or C-O bonds, respectively. Recent advancements have shown that visible light can significantly enhance the efficiency of Chan-Lam couplings. nih.govscilit.com This approach provides a complementary method to the palladium-catalyzed Buchwald-Hartwig amination for constructing aryl-heteroatom linkages.
Transformations Involving the Ester Moiety
The methyl ester group in this compound is susceptible to several key transformations, including hydrolysis, transesterification, and reduction. These reactions modify the carboxyl group, providing pathways to carboxylic acids, different esters, and primary alcohols, respectively.
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(4-bromophenylethynyl)benzoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process known as saponification, followed by an acidic workup. The use of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mixed solvent system, such as methanol (B129727) and water, facilitates the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. chemspider.com This process is generally efficient, leading to high yields of the carboxylic acid product after acidification. chemspider.com
Table 1: Conditions for Hydrolysis of Methyl Esters
| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|
This table presents a representative procedure for methyl ester hydrolysis, which is applicable to this compound.
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct. Various catalysts, including scandium(III) triflate and N-Heterocyclic Carbenes (NHCs), can efficiently promote this transformation under mild conditions. organic-chemistry.org This allows for the synthesis of a variety of ester derivatives from the parent methyl ester, tailoring the properties of the molecule for specific applications. organic-chemistry.org
The ester group can be reduced to a primary alcohol, yielding (2-(4-bromophenylethynyl)phenyl)methanol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH4) are generally ineffective at reducing esters. doubtnut.commdpi.com Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for this purpose, capable of converting esters to alcohols with high efficiency. doubtnut.com Alternative methods, such as catalytic hydrogenation using catalysts like Cu/ZnO/Al2O3 under high pressure and temperature, have also been developed for the reduction of methyl benzoates to benzyl (B1604629) alcohols. researchgate.net
Table 2: Reagents for the Reduction of Esters to Alcohols
| Reagent | Substrate Compatibility | Conditions | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Reduces esters, carboxylic acids, ketones, aldehydes | Typically in ethereal solvents (e.g., THF, diethyl ether) | Highly reactive, requires anhydrous conditions |
Reactions of the Alkyne Group
The internal carbon-carbon triple bond in this compound is a site of rich reactivity, enabling additions and cycloadditions to build molecular complexity.
Hydration: The addition of water across the alkyne triple bond, known as hydration, typically yields a ketone. For internal, asymmetrical alkynes like this compound, this reaction can produce a mixture of two regioisomeric ketone products. libretexts.org The reaction is often catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid. libretexts.org The mechanism involves the formation of an enol intermediate which then tautomerizes to the more stable ketone. libretexts.org Metal-free hydration methods using strong acids like trifluoroacetic acid have also been developed, primarily for terminal alkynes. scispace.comresearchgate.net
Halogenation: Halogens such as bromine (Br2) or chlorine (Cl2) can add across the triple bond. The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene, predominantly with anti-addition stereochemistry. youtube.com With an excess of the halogen, a second addition can occur to produce a tetrahaloalkane. youtube.com
Click Chemistry: The term "click chemistry" often refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole ring. interchim.frtcichemicals.com This reaction is most efficient with terminal alkynes. While internal alkynes are generally less reactive in CuAAC, cycloadditions can still be achieved, often requiring more forcing conditions. The resulting triazole ring is a stable, aromatic linker. Strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclic alkynes is another powerful click reaction that avoids the use of a copper catalyst but is not directly applicable to the alkyne in this specific molecule. precisepeg.com
Diels-Alder Reactions: The alkyne in this compound can act as a dienophile in [4+2] Diels-Alder cycloadditions with a suitable diene to form a six-membered ring. dtu.dkscholaris.ca Alkynes are generally less reactive dienophiles than alkenes, and the reactions may require thermal conditions or Lewis acid catalysis to proceed efficiently. scholaris.cabeilstein-journals.org The reactivity is enhanced by the electron-withdrawing nature of the adjacent aromatic rings. These reactions are a powerful tool for constructing complex polycyclic systems with a high degree of stereochemical control. scholaris.ca
Carbonylation Reactions
Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule. In the context of this compound, these reactions can proceed via two main pathways: intermolecular carbonylation at the carbon-bromine bond of the bromophenyl ring, or intramolecular carbonylative cyclization involving the alkyne and the ester functionalities.
Palladium-catalyzed carbonylation is a well-established method for the conversion of aryl halides to various carbonyl compounds. For this compound, the bromophenyl moiety can undergo alkoxycarbonylation in the presence of a palladium catalyst, carbon monoxide, and an alcohol. This reaction typically employs a palladium(II) precursor, such as palladium acetate (B1210297) (Pd(OAc)₂), and a phosphine ligand, like Xantphos or dcpp, to facilitate the catalytic cycle. The reaction proceeds under a carbon monoxide atmosphere, often at atmospheric pressure, to yield a diester derivative.
Alternatively, the proximate arrangement of the ethynyl (B1212043) and benzoate groups allows for intramolecular reactions. While direct carbonylative cyclization of this compound to an isocoumarin derivative with the incorporation of an external carbon monoxide is a plausible transformation, a more commonly observed reaction is the synthesis of isocoumarins through other cyclization pathways. For instance, the synthesis of 3-(4-bromophenyl)-1H-isochromen-1-one, an isomer of the direct intramolecular carbonylation product, has been reported through metal-free synthesis methods. mdpi.com
Table 1: Examples of Potential Carbonylation Reactions
| Reaction Type | Catalyst/Reagents | Potential Product | Reference |
|---|---|---|---|
| Palladium-Catalyzed Methoxycarbonylation | Pd(OAc)₂, Xantphos, CO, CH₃OH | Methyl 2-((4-(methoxycarbonyl)phenyl)ethynyl)benzoate | General methodology for aryl bromides |
| Isocoumarin Synthesis (Isomer) | Metal-free conditions | 3-(4-bromophenyl)-1H-isochromen-1-one | mdpi.com |
Functionalization of the Aromatic Rings
The two distinct aromatic rings of this compound offer opportunities for selective functionalization, enabling the synthesis of a wide array of derivatives. The bromophenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, while the benzoate ring can be functionalized through methods like directed ortho-lithiation.
The carbon-bromine bond on the phenyl ring is a prime site for transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This would replace the bromine atom with a new aryl or alkyl group.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond by reacting the aryl bromide with an amine. wikipedia.orgbeilstein-journals.org This is a powerful tool for introducing amino functionalities.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene, thus extending the carbon framework of the molecule.
Functionalization of the benzoate ring is more challenging due to the lower reactivity of C-H bonds compared to the C-Br bond. However, directed ortho-lithiation presents a viable strategy. In this approach, the ester group directs a strong lithium base, such as an alkyllithium, to deprotonate the ortho position (the carbon atom adjacent to the ester group). The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.
Table 2: Potential Functionalization Reactions of the Aromatic Rings
| Aromatic Ring | Reaction Type | Typical Reagents | Potential Product | Reference |
|---|---|---|---|---|
| Bromophenyl | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Methyl 2-((4-phenylphenyl)ethynyl)benzoate | General methodology |
| Bromophenyl | Buchwald-Hartwig Amination | Aniline, Pd(OAc)₂, X-Phos, KOt-Bu | Methyl 2-((4-(phenylamino)phenyl)ethynyl)benzoate | beilstein-journals.org |
| Bromophenyl | Heck Reaction | Styrene, Pd(OAc)₂, P(o-tol)₃, Et₃N | Methyl 2-((4-styrylphenyl)ethynyl)benzoate | General methodology |
| Benzoate | Directed ortho-Lithiation | 1. s-BuLi, TMEDA; 2. Electrophile (e.g., CH₃I) | Methyl 3-methyl-2-((4-bromophenyl)ethynyl)benzoate | General methodology for benzoates |
Advanced Characterization and Structural Elucidation
Spectroscopic Analysis for Structural Confirmation
Spectroscopic analysis is fundamental to the structural elucidation of newly synthesized molecules. By examining the interaction of a compound with electromagnetic radiation, detailed information about its chemical structure can be obtained.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer precise information about the chemical environment of each proton and carbon atom in Methyl 2-(4-bromophenylethynyl)benzoate. The predicted chemical shifts are influenced by factors such as electron-donating or electron-withdrawing groups, aromatic ring currents, and conjugation. hw.ac.uklibretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene (B151609) rings and the methyl ester protons. The protons on the benzoate (B1203000) ring (ortho-disubstituted) and the bromophenyl ring (para-disubstituted) will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors. wisc.edu The methyl protons of the ester group will appear as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The presence of the bromine atom and the ester group, along with the alkyne bridge, results in a total of 12 distinct carbon environments, as the para-substituted bromophenyl ring has symmetry. The carbonyl carbon of the ester and the sp-hybridized alkyne carbons are expected to have characteristic chemical shifts. libretexts.orgopenstax.orglibretexts.org
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (Benzoate) | 7.30 - 8.10 | Multiplet (m) |
| Aromatic (Bromophenyl) | 7.40 - 7.60 | Multiplet (m) |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 165 - 167 |
| Aromatic C-Br | 122 - 124 |
| Aromatic C-H | 127 - 134 |
| Aromatic Quaternary | 121 - 135 |
| Alkyne (C≡C) | 88 - 95 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signal for each protonated carbon by identifying the cross-peak corresponding to its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule. For a relatively rigid molecule like this, NOESY can confirm the proximity of certain protons on the two different aromatic rings.
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. amazonaws.com
For this compound, two key vibrational modes are of particular interest:
C≡C Stretch: The carbon-carbon triple bond of the alkyne is expected to show a characteristic absorption in the IR spectrum. For an unsymmetrically disubstituted alkyne, this stretching vibration typically appears in the range of 2190–2260 cm⁻¹. pressbooks.pub Due to conjugation with the aromatic rings, the intensity of this peak may be enhanced compared to non-conjugated alkynes.
C=O Stretch: The carbonyl group of the methyl ester will exhibit a strong, sharp absorption band. For an α,β-unsaturated ester conjugated with an aromatic system, this band is typically found in the range of 1715–1730 cm⁻¹. researchgate.netlibretexts.orgmnstate.edu
Expected IR Absorption Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyne | C≡C Stretch | 2190 - 2260 |
| Ester | C=O Stretch | 1715 - 1730 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1450 - 1600 |
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₆H₁₁BrO₂), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Calculated Exact Masses for C₁₆H₁₁BrO₂
| Ion | Isotope | Calculated m/z |
|---|---|---|
| [M]⁺ | ⁷⁹Br | 313.9997 |
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The extensive conjugated π-system in this compound, which includes two benzene rings and an alkyne bridge, is expected to give rise to strong absorptions in the UV region.
The primary electronic transitions observed will be π → π* transitions. The extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the maximum absorption wavelength (λ_max) to longer wavelengths compared to the individual, non-conjugated chromophores. Current time information in Marshall County, US.msu.edu For diarylalkynes, these absorptions are typically observed in the 250-400 nm range. Current time information in Marshall County, US.
Expected UV-Visible Absorption Data
| Transition Type | Expected λ_max Range (nm) |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Solid-State Structure Determination
This section would typically detail the crystal system, space group, and unit cell dimensions determined through single-crystal X-ray diffraction.
Crystal Packing and Intermolecular Interactions
This subsection would analyze the arrangement of molecules within the crystal lattice and identify non-covalent interactions such as C-H···O, C-H···F, and C-H···π interactions that stabilize the crystal structure.
Conformational Analysis in the Crystalline State
This subsection would discuss the three-dimensional shape of the molecule in its solid form, including key dihedral angles and bond lengths that define its conformation.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for computational studies in chemistry due to its balance of accuracy and computational efficiency. ajchem-a.comju.edu.sa DFT methods are used to calculate the electronic structure of molecules, providing information about geometry, energy levels, and electron distribution. ajchem-a.com
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.netresearchgate.net For Methyl 2-(4-bromophenylethynyl)benzoate, this involves determining the most stable bond lengths, bond angles, and dihedral angles.
The key flexible bond in this molecule is the C-C single bond connecting the benzoate (B1203000) ring to the ethynyl (B1212043) group. Rotation around this bond, as well as the rotation of the methyl ester group, gives rise to different conformers. Conformational analysis of related phenylacetylene (B144264) derivatives has been a subject of interest to understand their structural preferences. nih.govacs.org DFT calculations can be employed to locate the energy minima corresponding to stable conformers and the transition states that separate them.
The optimized geometry would likely show a nearly planar arrangement of the benzoate ring and the ethynylphenyl moiety to maximize π-conjugation. However, steric hindrance between the ester group and the adjacent ethynylphenyl group could lead to a slight twist.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
The following data is illustrative and based on typical values for similar molecular structures calculated using DFT methods (e.g., B3LYP/6-311++G(d,p)).
| Parameter | Bond/Angle | Illustrative Value |
| Bond Lengths | C≡C | 1.21 Å |
| C-Br | 1.91 Å | |
| C=O (ester) | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| Bond Angles | C-C≡C | 178.5° |
| O=C-O (ester) | 124.0° | |
| Dihedral Angle | Phenyl(benzoate)-C-C-Phenyl(bromo) | 15.0° |
The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. semanticscholar.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.orgnih.gov A smaller gap suggests higher reactivity. semanticscholar.org
For this compound, the HOMO is expected to be delocalized over the π-system of the 4-bromophenylethynyl group, which is electron-rich. The LUMO is likely to be distributed over the electron-withdrawing methyl benzoate portion of the molecule. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution. nih.govmdpi.com
The analysis of frontier molecular orbitals helps in understanding the molecule's behavior as an electron donor (from the HOMO) or an electron acceptor (to the LUMO).
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
The following data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.
| Parameter | Illustrative Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govnih.gov
In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be located around the oxygen atoms of the carbonyl group in the methyl ester, due to their high electronegativity and lone pairs of electrons. nih.gov The π-electron cloud of the aromatic rings and the triple bond would also exhibit negative potential. Regions of positive potential (typically colored blue) are likely to be found around the hydrogen atoms. nih.gov The MEP analysis provides a visual representation of how the molecule will interact with other charged or polar species. researchgate.net
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nsf.govrsc.orgnih.gov
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) shielding tensors can be converted into chemical shifts. nsf.govnrel.gov By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure and comparing them to experimental spectra, one can achieve a high degree of confidence in the structural assignment. nih.govnih.gov For this compound, DFT would predict distinct signals for the aromatic protons, the methyl protons of the ester, and the various carbon atoms, taking into account the electronic effects of the bromo and ester substituents.
Vibrational Frequencies: The vibrational modes of a molecule correspond to the frequencies of infrared (IR) and Raman absorption. DFT calculations can predict these vibrational frequencies with good accuracy, although a scaling factor is often applied to better match experimental data. ajchem-a.comresearchgate.net The predicted spectrum for this compound would show characteristic peaks for the C≡C triple bond stretch, the C=O carbonyl stretch, C-H stretches of the aromatic rings, and the C-Br stretch, among others. Comparing the computed and experimental vibrational spectra aids in the complete assignment of the molecule's vibrational modes. researchgate.netnih.gov
Table 3: Illustrative Predicted Spectroscopic Data for this compound
The following data is illustrative and based on typical values for similar molecular structures.
| Spectroscopic Parameter | Feature | Illustrative Predicted Value |
| ¹³C NMR | C≡C (alkyne) | 88 ppm, 92 ppm |
| C=O (ester) | 166 ppm | |
| C-Br | 124 ppm | |
| ¹H NMR | -OCH₃ (methyl ester) | 3.9 ppm |
| Aromatic Protons | 7.3 - 8.0 ppm | |
| IR Vibrational Frequency | C≡C Stretch | 2215 cm⁻¹ |
| C=O Stretch | 1725 cm⁻¹ |
Reaction Mechanism Elucidation via Computational Methods
Beyond static molecular properties, computational methods can be used to explore reaction pathways and elucidate mechanisms.
Molecules containing a 2-alkynylbenzoate structure are precursors for intramolecular cyclization reactions, which are valuable in synthesizing complex heterocyclic compounds. rsc.orgresearchgate.net For this compound, potential cyclization pathways could be initiated, for example, by electrophilic addition to the alkyne.
Transition state calculations are employed to locate the highest energy point along a reaction coordinate, known as the transition state. nih.gove3s-conferences.org The energy of this transition state determines the activation energy of the reaction, which is a critical factor in its kinetics. nih.gov By mapping out the potential energy surface for different possible cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig cyclizations), computational chemistry can predict which pathway is more favorable. e3s-conferences.org These calculations provide thermodynamic and kinetic parameters that help to understand and rationalize experimental outcomes or to predict the feasibility of a proposed synthetic route. e3s-conferences.org
Molecular Dynamics Simulations for Dynamic Behavior
While specific molecular dynamics (MD) simulations for this compound in advanced materials applications are not extensively documented in the current literature, the structural motif of this compound is present in oligo(phenylene ethynylene)s (OPEs), which have been the subject of such studies. nih.govnih.govresearchgate.net OPEs are investigated for their potential in fluorescence sensors and molecular electronics. nih.govcuni.czmdpi.com MD simulations are a powerful tool to understand the dynamic behavior of these materials at an atomic level.
Should this compound be incorporated as a monomeric unit into a larger polymer or supramolecular assembly for an advanced materials application, MD simulations could provide critical insights into several aspects:
Intermolecular Interactions: Simulating the π-π stacking between the phenyl rings and other non-covalent interactions that govern the self-assembly and packing of these molecules. nih.gov
Solvent and Environmental Effects: Modeling how the surrounding environment, such as a solvent or a biological medium, affects the conformation and aggregation of the molecules. nih.gov
Thermal Stability and Phase Transitions: Simulating the behavior of the material at different temperatures to predict its thermal stability and any phase transitions, which is particularly relevant for applications like liquid crystals. mdpi.comnih.gov
A hypothetical MD simulation of a system containing this compound derivatives could generate data such as that presented in the table below, which would be crucial for designing and optimizing new materials.
| Simulation Parameter | Description | Hypothetical Observable |
|---|---|---|
| Radial Distribution Function | Describes the probability of finding a particle at a distance r from another particle | Indicates the degree of molecular ordering and aggregation |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecules | Assesses the conformational stability of the molecule over time |
| Radius of Gyration | A measure of the overall size and shape of a molecule or a molecular assembly | Provides insights into the compactness of the molecular structure |
Applications in Advanced Materials and Organic Synthesis
Precursor in the Synthesis of π-Conjugated Systems
The structure of Methyl 2-(4-bromophenylethynyl)benzoate, featuring alternating phenyl and ethynyl (B1212043) units, forms a fundamental part of a π-conjugated system. The presence of the bromo group provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling its incorporation into larger conjugated polymer backbones. These reactions are a powerful tool for forming C(sp²)–C(sp²) bonds, which are essential for extending conjugation in polymers. mdpi.com
π-conjugated polymers are the active components in a range of organic electronic devices due to their unique semiconductor properties. Polymers derived from phenylene ethynylene units are particularly noted for their application in organic electronics. mdpi.comresearchgate.net The synthesis of these materials often employs palladium-catalyzed polymerization techniques, such as Sonogashira coupling, which joins aryl halides with terminal alkynes. mdpi.com
This compound is an ideal precursor for such polymerizations. The bromo-aryl moiety can readily participate in oxidative addition to a palladium(0) catalyst, while the ethynyl group (or a terminal alkyne derivative) can undergo subsequent coupling. This allows the molecule to be integrated into a polymer chain, creating materials with extended π-conjugation. The electronic properties of the resulting polymers, such as their band gap and charge carrier mobility, can be fine-tuned by copolymerizing with other monomers, making them suitable for applications in:
Organic Field-Effect Transistors (OFETs)
Organic Light-Emitting Diodes (OLEDs) mdpi.com
Organic Solar Cells (OSCs) mdpi.com
Poly(phenylene ethynylene)s (PPEs) are a significant class of π-conjugated polymers known for their high fluorescence quantum yields and thermal stability. researchgate.netmit.edu The synthesis of PPEs is commonly achieved through step-growth polymerization using methods like the Sonogashira or Suzuki coupling reactions. mdpi.commdpi.com
This compound serves as a key monomeric unit for creating functionalized PPE derivatives. Through palladium-catalyzed reactions, it can be polymerized with a corresponding co-monomer (e.g., a diethynyl- or diboronic acid-functionalized aromatic compound) to produce an alternating copolymer. The ester group on the benzoate (B1203000) ring offers a site for post-polymerization modification or can be used to influence the polymer's solubility and solid-state packing, which in turn affects its photophysical properties. researchgate.net The introduction of substituents on the phenyl rings is a known strategy to modify the electronic delocalization along the polymer chain. researchgate.net
| Functional Group | Potential Reaction | Resulting Structure/Application |
| Bromo Group | Sonogashira Coupling | Extension of π-conjugation; Formation of PPEs |
| Bromo Group | Suzuki Coupling | Formation of C-C bonds with aryl boronic acids |
| Ethynyl Group | Click Chemistry (e.g., CuAAC) | Attachment of side chains or functional groups |
| Methyl Ester | Hydrolysis | Conversion to carboxylic acid for further derivatization |
Building Block for Liquid Crystalline Materials
The formation of liquid crystalline phases (mesophases) is highly dependent on molecular shape, with rigid, rod-like (calamitic) structures being a common motif for inducing this behavior. nih.govmdpi.com The inherent rigidity and linear geometry of the phenyl-ethynyl-benzoate core in this compound make it an excellent scaffold for the design of such molecules, known as mesogens.
The relationship between a molecule's structure and its liquid crystalline (mesomorphic) properties is a central theme in materials chemistry. researchgate.net For benzoate-based liquid crystals, factors such as the nature of the central core, the type and position of linking groups, and the length of terminal alkyl chains all play a critical role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. bohrium.comsci-hub.se
This compound represents a rigid core unit. To induce liquid crystallinity, this core is typically functionalized. For instance, the bromo group can be replaced with a flexible long-chain alkyl or alkoxy group via cross-coupling reactions. This combination of a rigid core and flexible tails is a classic design principle for creating mesogens. The length of the appended chain influences intermolecular interactions and packing, thereby controlling the phase transition temperatures. mdpi.com The introduction of different substituents allows for the fine-tuning of properties like optical anisotropy and dielectric anisotropy. nih.govmdpi.com
Rod-shaped, or calamitic, mesogens are the basis for the most common liquid crystal phases, including the nematic phase used in modern display technologies. beilstein-journals.org The phenyl-ethynyl-phenyl unit is a well-established core structure in the design of high-performance liquid crystals due to its linearity and rigidity, which promotes the necessary anisotropic alignment. nih.govnih.gov
This compound is a direct precursor for this molecular archetype. The bromo- and methyl ester- functionalities serve as synthetic handles to attach various terminal groups. For example, a Suzuki coupling reaction at the bromo- position could introduce another phenyl ring, further elongating the rigid core, while hydrolysis of the ester followed by reaction with a phenol (B47542) could attach a different terminal group, leading to a diverse library of rod-shaped molecules with tailored properties. nih.gov
Intermediate in the Synthesis of Complex Organic Molecules
Beyond its role in materials science, this compound is a valuable intermediate in multi-step organic synthesis. Its utility lies in the presence of multiple, orthogonally reactive functional groups, which can be addressed selectively under different reaction conditions.
The bromo-aryl group is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. rsc.org This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds. Examples of such transformations include:
Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form biaryl structures. researchgate.net
Sonogashira Coupling: Reaction with terminal alkynes to create extended di-alkyne systems or more complex conjugated molecules. beilstein-journals.org
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.
Heck Coupling: Reaction with alkenes to form stilbene-like structures.
Simultaneously, the methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. organic-chemistry.org This acid can then be activated (e.g., as an acid chloride) and reacted with alcohols or amines to form new esters or amides. The reactivity of alkyl esters is a fundamental aspect of organic synthesis. researchgate.net The alkyne linkage itself can also participate in various transformations, such as cycloaddition reactions. This multi-faceted reactivity makes the compound a powerful platform for building complex molecular architectures.
Construction of Isocoumarins and Fused Heterocycles
This compound is a valuable precursor for the synthesis of isocoumarins and other fused heterocyclic compounds. The intramolecular cyclization of 2-alkynylbenzoates is a well-established and efficient method for the construction of the isocoumarin (B1212949) core, which is a common motif in many biologically active natural products. nih.govacs.orgorganic-chemistry.org
The general strategy involves the activation of the alkyne moiety by a catalyst, followed by an intramolecular attack of the ester carbonyl oxygen. This process, often referred to as a 6-endo-dig cyclization, leads to the formation of the six-membered lactone ring characteristic of isocoumarins. Various catalytic systems, including those based on transition metals like palladium and rhodium, as well as acid-mediated conditions, have been employed to facilitate this transformation. organic-chemistry.org
The presence of the 4-bromophenyl group on the alkyne can influence the electronic properties of the triple bond and, consequently, the reactivity of the substrate in these cyclization reactions. Furthermore, the bromo substituent provides a handle for further functionalization of the resulting isocoumarin through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.
Below is a table summarizing various methods for the synthesis of isocoumarins from 2-alkynylbenzoates, which are applicable to this compound.
| Catalyst/Reagent | Reaction Conditions | Product Type |
| Palladium complexes | Oxidative alkoxycarbonylation | 3,4-disubstituted isocoumarins acs.org |
| Rhodium complexes | Coupling with α-diazocarbonyls | Substituted isocoumarins acs.org |
| BF3·Et2O | Mild acid-mediated cyclization | Isochromenones organic-chemistry.org |
| Copper(II) halides | In the presence of Cy2NH·HX | 4-haloisocoumarins organic-chemistry.org |
As a Synthon for Carbon-Carbon Bond Formation in Cascade Processes
A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound can be considered a versatile synthon for the formation of new carbon-carbon bonds, particularly in cascade reactions. Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and atom economy.
The reactivity of the alkyne functionality in this compound makes it a prime candidate for participation in cascade sequences. For instance, the alkyne can undergo initial activation by a transition metal catalyst, followed by intermolecular reactions with other coupling partners and subsequent intramolecular cyclization involving the benzoate group. Such a process would lead to the rapid construction of complex polycyclic systems with the formation of multiple new carbon-carbon and carbon-heteroatom bonds in a single step.
The 4-bromophenyl substituent can also play a role in cascade processes. For example, it can participate in palladium-catalyzed cross-coupling reactions, which could be designed to occur in tandem with the cyclization of the alkyne, further increasing the molecular complexity of the final product.
Use in Multi-Step Total Synthesis (e.g., natural product synthesis)
While a specific, completed multi-step total synthesis of a natural product directly employing this compound as a starting material is not prominently documented in readily available literature, its utility as a key building block is evident from the importance of the isocoumarin scaffold in natural products. researchgate.netnih.gov Many natural products, particularly those derived from fungi and plants, contain the isocoumarin or dihydroisocoumarin core and exhibit a wide range of biological activities, including antimicrobial and cytotoxic properties. nih.gov
The straightforward synthesis of isocoumarins from 2-alkynylbenzoates, as detailed in section 6.3.1, positions this compound as a highly valuable precursor in the synthesis of such natural products. nih.govacs.org A synthetic strategy could involve the initial cyclization of this compound to form the corresponding 3-(4-bromophenyl)isocoumarin. The bromine atom on this isocoumarin can then be utilized for further elaboration of the molecule through various cross-coupling reactions to append additional structural motifs found in the target natural product. This approach allows for a convergent and flexible synthesis, where the core isocoumarin structure is first established and then decorated with the necessary functional groups.
The following table provides examples of isocoumarin-containing natural products, highlighting the potential synthetic targets for which this compound could serve as a key starting material.
| Natural Product Class | Example | Potential Synthetic Connection |
| Fungal Metabolites | (R)-Mellein | Precursor to the dihydroisocoumarin core |
| Plant-derived compounds | Thunberginol A | Synthesis of the isocoumarin moiety |
| Mycotoxins | Ochratoxin A | Access to the isocoumarin fragment |
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field and is crucial for the development of new functional materials.
This compound possesses several structural features that suggest its potential for use in supramolecular chemistry and self-assembly. The planar and aromatic nature of the phenyl and benzoate groups can facilitate π-π stacking interactions, which are a common driving force for the self-assembly of aromatic molecules.
The presence of the bromine atom is particularly significant. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly being recognized as a powerful tool for directing the self-assembly of molecules in the solid state and in solution. The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen on neighboring molecules to form well-defined supramolecular architectures.
Furthermore, the linear geometry of the ethynyl linkage can contribute to the formation of ordered, anisotropic structures. The interplay of these different non-covalent interactions—π-π stacking, halogen bonding, and dipole-dipole interactions from the ester group—could lead to the formation of complex and functional supramolecular assemblies such as liquid crystals, gels, or crystalline co-crystals with tunable properties.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Its Synthesis and Transformations
The synthesis of Methyl 2-(4-bromophenylethynyl)benzoate likely relies on palladium-catalyzed cross-coupling chemistry, such as the Sonogashira reaction. mdpi.com Future research should focus on developing more efficient and sustainable catalytic systems. While palladium catalysts are effective, their cost and potential for environmental contamination are drawbacks. mdpi.com
Promising areas of exploration include:
Alternative Metal Catalysts: Investigating the use of more abundant and less toxic first-row transition metals like iron and cobalt could lead to more economical and environmentally friendly synthetic routes. nih.gov Copper-catalyzed systems, sometimes used as co-catalysts in Sonogashira reactions, could also be explored as primary catalysts with novel ligand designs to avoid common side reactions like Glaser-type homocoupling. rsc.orgacs.org
Heterogeneous Catalysis: Developing solid-supported catalysts, such as palladium anchored to polymers or carbon nanotubes, would facilitate easier catalyst recovery and reuse, a key aspect for industrial applications. mdpi.com Covalent organic frameworks (COFs) are also emerging as potential heterogeneous photocatalysts for cross-coupling reactions. rsc.org
Ligand Development: Designing new ligands, such as N-heterocyclic carbenes (NHCs) or specialized phosphines, can enhance catalyst stability, activity, and selectivity, potentially allowing reactions to proceed under milder conditions and with lower catalyst loadings. acs.org
Asymmetric Synthesis and Chiral Derivatization
While this compound is achiral, its core structure is a valuable scaffold for the synthesis of chiral molecules. Future research could focus on transformations that introduce chirality into derivatives of the parent compound.
Key research directions could include:
Catalytic Asymmetric Reactions: Alkynes are valuable substrates for constructing axially chiral molecules. researchgate.net Methodologies involving transition-metal catalysis could be developed to synthesize atropisomers, which are molecules with restricted rotation around a single bond. researchgate.netnih.gov
Derivatization into Chiral Allenes: The alkyne functionality is a precursor for the synthesis of chiral allenes, which are motifs of growing interest in synthetic chemistry. acs.org Palladium-catalyzed asymmetric cycloadditions represent a potential route to access these complex structures. acs.org
Chiral Ligand Synthesis: The rigid backbone of this compound could be functionalized to create novel chiral ligands for use in other asymmetric catalytic processes, a field where atropisomeric compounds have proven highly effective. nih.gov
Integration into Hybrid Organic-Inorganic Materials
The combination of organic and inorganic components at the molecular level can produce hybrid materials with unique and tunable properties. The aromatic and alkyne groups of this compound make it an excellent candidate for the organic component in such materials. Future work could explore its integration into metal-organic frameworks (MOFs) or other hybrid systems, where the organic linker dictates the structure and function of the resulting material. The bromine atom provides a reactive site for further polymerization or anchoring to inorganic surfaces.
Development of Sustainable and Green Chemistry Approaches for Production and Reactions
Applying the principles of green chemistry to the synthesis and use of this compound is a critical future direction. preprints.org Research should aim to minimize environmental impact by focusing on several key areas. rsc.org
| Green Chemistry Approach | Potential Application for this compound |
| Sustainable Solvents | Replacing traditional organic solvents with greener alternatives like water or bio-derived solvents in its synthesis. digitellinc.comcdnsciencepub.com |
| Energy Efficiency | Utilizing energy-efficient methods such as microwave irradiation to reduce reaction times and energy consumption. nih.gov |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. preprints.org |
| Metal-Free Catalysis | Exploring metal-free cross-coupling reactions, using methods like photoredox or electrochemical catalysis to form the key C-C bonds. preprints.org |
| Catalyst Recycling | Focusing on heterogeneous catalysts that can be easily separated and reused to minimize waste and cost. mdpi.comrsc.org |
Advanced Spectroscopic Probes and In Situ Reaction Monitoring
A deeper understanding of the electronic properties and reaction dynamics of this compound requires advanced analytical techniques.
Future spectroscopic studies could involve:
Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy could probe the excited-state dynamics of the molecule, which is essential for applications in optoelectronics or photocatalysis. sustainability-directory.com
In Situ Monitoring: Employing real-time monitoring techniques such as Process FTIR, Raman, or NMR spectroscopy can provide valuable insights into reaction kinetics, identify transient intermediates, and help optimize reaction conditions for its synthesis. clairet.co.uk Molecular rotational resonance (MRR) spectroscopy is an emerging technique that offers extraordinary selectivity for monitoring reaction progress and identifying impurities. acs.org
Advanced Fluorescence Studies: Investigating the fluorescence properties, including environmental sensitivity, could be useful for developing sensors or probes. sustainability-directory.com
Further Computational Modeling for Property Prediction and Mechanism Understanding
Computational chemistry is a powerful tool for predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental work. researchgate.netnih.gov For this compound, future computational studies could focus on:
Property Prediction: Using methods like Time-Dependent Density Functional Theory (TD-DFT) to predict electronic absorption and emission spectra, which is crucial for designing molecules for optical applications. clemson.edu
Mechanism Elucidation: Modeling the reaction pathways for its synthesis, particularly for novel catalytic systems, can help in understanding the role of ligands and reaction conditions, leading to more rational catalyst design.
Interaction Modeling: Simulating how derivatives of this molecule interact with biological targets or within material matrices can guide the design of new drugs or functional materials. nih.govresearchgate.net
Expansion of Its Role in Stimuli-Responsive Materials
Stimuli-responsive or "smart" materials can change their properties in response to external triggers like light, heat, or pH. researchgate.netmdpi.comrsc.orgnih.gov The rigid, conjugated structure of this compound makes it an attractive building block for such materials.
Future research could explore:
Polymer Integration: Incorporating this molecule into polymer chains, either as a pendant group or within the main chain. The bromine atom serves as a convenient handle for polymerization reactions.
Mechanochromism: Integrating the molecule into a polymer matrix could yield materials whose fluorescence or color changes in response to mechanical force. rsc.org
Photo- and Thermochromism: Chemical modification of the core structure could lead to derivatives that undergo reversible changes upon exposure to light or heat, making them suitable for applications in smart coatings, sensors, or optical data storage.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(4-bromophenylethynyl)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between methyl 2-iodobenzoate and 4-bromophenylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst. Reaction optimization involves:
- Temperature control : Maintaining 60–80°C in anhydrous THF or DMF under inert gas (N₂/Ar).
- Catalyst loading : Reducing Pd catalyst to 1–2 mol% minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ ~165 ppm). The ethynyl group (C≡C) is identified by a singlet in ¹³C NMR (δ 85–95 ppm).
- IR Spectroscopy : Strong ester C=O stretch (~1720 cm⁻¹) and C≡C stretch (~2200 cm⁻¹).
- X-ray Crystallography : Resolves spatial arrangement and confirms planarity of the aromatic-ethynyl system. SHELXL refinement is recommended for structural accuracy .
Q. What safety protocols should be followed when handling this compound, given limited toxicological data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., thermal motion, disorder) be resolved during structure determination?
- Methodological Answer :
- Refinement in SHELXL : Use restraints for disordered atoms (e.g., ISOR, DELU) and anisotropic displacement parameters (ADPs) for heavy atoms (Br).
- Validation Tools : Mercury CSD’s packing similarity analysis identifies atypical intermolecular interactions. PLATON’s ADDSYM checks for missed symmetry .
- ORTEP-3 Visualization : Assess thermal ellipsoids to distinguish genuine disorder from experimental noise .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound in biological systems?
- Methodological Answer :
- Functional Group Replacement : Substitute the bromine atom with -F, -CN, or -NH₂ to study electronic effects on bioactivity (e.g., antimicrobial assays).
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450).
- In Vitro Testing : Compare IC₅₀ values against tumor cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .
Q. How can computational tools like Mercury CSD assist in predicting packing patterns or intermolecular interactions?
- Methodological Answer :
- Materials Module in Mercury : Search the Cambridge Structural Database (CSD) for analogous ethynylbenzoates to identify common packing motifs (e.g., π-π stacking, halogen bonding).
- Void Analysis : Calculate solvent-accessible voids (≥10 ų) to assess potential for co-crystallization with solvents or ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
